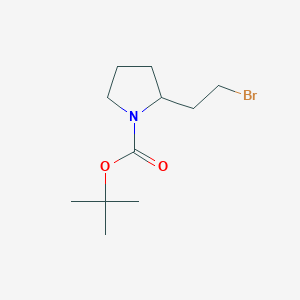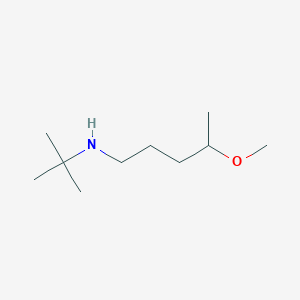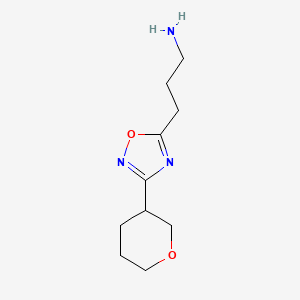![molecular formula C17H19Cl2N3O2 B13491461 2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13491461.png)
2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that features a benzodioxin and benzodiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps. One common route starts with the preparation of the benzodioxin moiety, followed by the introduction of the benzodiazole ring. The final step involves the formation of the ethan-1-amine side chain and its conversion to the dihydrochloride salt.
Preparation of Benzodioxin Moiety: This step involves the cyclization of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Formation of Benzodiazole Ring: The benzodioxin intermediate is then reacted with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid to form the benzodiazole ring.
Introduction of Ethan-1-amine Side Chain: The final step involves the alkylation of the benzodiazole intermediate with 2-chloroethylamine hydrochloride, followed by the conversion to the dihydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The ethan-1-amine side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and bases such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted ethan-1-amine derivatives.
科学的研究の応用
2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in signal transduction and gene expression.
類似化合物との比較
Similar Compounds
2,3-dihydro-1,4-benzodioxin-5-yl derivatives: These compounds share the benzodioxin moiety and have similar chemical properties.
Benzodiazole derivatives: Compounds with the benzodiazole ring exhibit similar biological activities.
Uniqueness
2-[5-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to the combination of the benzodioxin and benzodiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
特性
分子式 |
C17H19Cl2N3O2 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC名 |
2-[6-(2,3-dihydro-1,4-benzodioxin-5-yl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C17H17N3O2.2ClH/c18-7-6-16-19-13-5-4-11(10-14(13)20-16)12-2-1-3-15-17(12)22-9-8-21-15;;/h1-5,10H,6-9,18H2,(H,19,20);2*1H |
InChIキー |
NKSREFRAXJFHGH-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=CC=C2O1)C3=CC4=C(C=C3)N=C(N4)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)
![5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B13491424.png)

![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
![2-Benzyl-4-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13491435.png)



